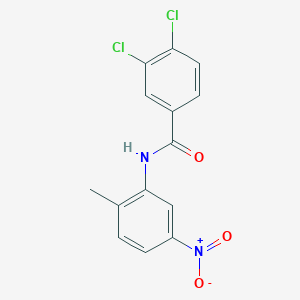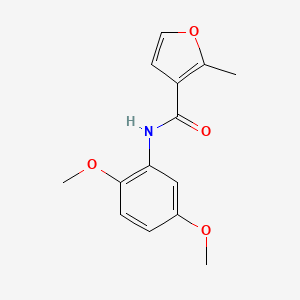![molecular formula C15H15N3O3S B5813641 N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B5813641.png)
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a crucial component of the innate immune system, responsible for recognizing and responding to bacterial lipopolysaccharides (LPS), which can cause sepsis and other inflammatory diseases. TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory diseases, including sepsis, arthritis, and asthma.
Mecanismo De Acción
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide works by inhibiting TLR4 signaling, which is activated by LPS and triggers an inflammatory response. TLR4 signaling involves a complex cascade of intracellular signaling pathways, ultimately leading to the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines. This compound blocks this signaling by binding to a specific site on TLR4, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects related to its inhibition of TLR4 signaling. In animal models, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), and improve survival in sepsis. This compound has also been shown to reduce joint inflammation and bone destruction in arthritis models, as well as improve lung function in asthma models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide as a research tool is its specificity for TLR4 signaling, which allows for targeted inhibition of this pathway without affecting other signaling pathways. This can be particularly useful in studying the role of TLR4 in inflammatory diseases and identifying potential therapeutic targets. However, one limitation of this compound is its relatively short half-life, which can make dosing and administration challenging in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide and its therapeutic applications. One area of interest is in combination therapy, where this compound could be used in combination with other anti-inflammatory agents to enhance their efficacy. Another area of interest is in exploring the potential use of this compound in other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanisms of this compound's action and its potential long-term effects.
Métodos De Síntesis
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide is synthesized through a multi-step process, starting with the reaction of 4-aminobenzoic acid with propionyl chloride to form N-propionyl-4-aminobenzoic acid. This compound is then reacted with thionyl chloride to form N-(propionylthio)aniline, which is then reacted with 2-furoic acid to form this compound.
Aplicaciones Científicas De Investigación
N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in inflammatory diseases. In animal models, this compound has been shown to reduce inflammation and improve survival in sepsis, as well as reduce joint inflammation in arthritis. Clinical trials have also shown promising results, with this compound improving lung function in patients with asthma and reducing inflammation in patients with rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[3-(propanoylcarbamothioylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-2-13(19)18-15(22)17-11-6-3-5-10(9-11)16-14(20)12-7-4-8-21-12/h3-9H,2H2,1H3,(H,16,20)(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVHJFOABXRLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

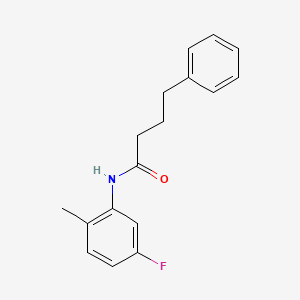
![1-mesityl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5813568.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5813575.png)
![1-[(2,3,5-trimethylphenoxy)acetyl]indoline](/img/structure/B5813583.png)
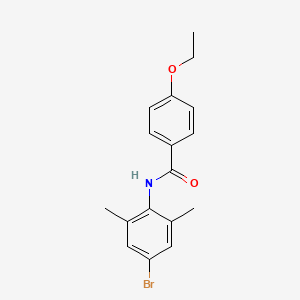
![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5813599.png)
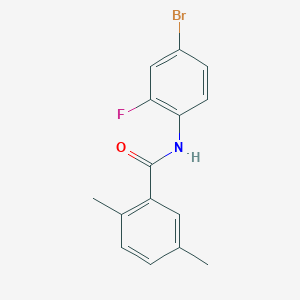
![3-[(4-methoxybenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813621.png)
![4-ethyl-8,8-dimethyl-4,6,8,9-tetrahydro-10H-pyrano[4',3':4,5]thieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10-one](/img/structure/B5813628.png)
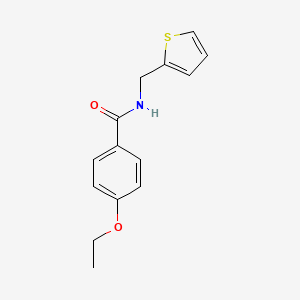
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5813658.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5813660.png)
